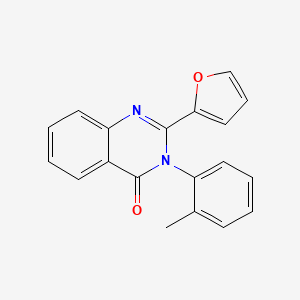
N-(4-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as KMUP-1, is a sulfonamide derivative that has been synthesized and studied for its potential use as a therapeutic agent. This compound has shown promise in scientific research for its ability to modulate various physiological processes, particularly those related to inflammation and pain.
Mécanisme D'action
The exact mechanism of action of N-(4-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is thought to exert its effects through modulation of various signaling pathways. Specifically, it has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammation and immune responses. Additionally, N-(4-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the modulation of pain perception, and the activation of the AMPK pathway. Additionally, it has been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its ability to modulate multiple physiological processes, making it a potentially useful tool for studying various disease states. Additionally, its relatively simple synthesis and purification make it accessible for researchers. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(4-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for various inflammatory and pain-related conditions, such as arthritis or neuropathic pain. Additionally, further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound. Finally, there may be potential for the development of new derivatives of N-(4-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide involves several steps, including the reaction of 4-isopropylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied extensively for its potential use as a therapeutic agent in various disease states. One area of research has focused on its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, N-(4-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been investigated for its ability to modulate pain perception, with studies suggesting that it may act as a potent analgesic.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)14-5-7-15(8-6-14)18-22(19,20)16-9-10-17(21-4)13(3)11-16/h5-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGSPBYYYDTWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887837.png)

![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)

![2-adamantyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5887868.png)

![3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)
![2,6-dimethoxy-4-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5887912.png)

![5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)
